molecular formula C13H14FN3O2S B2464832 2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921885-92-9

2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B2464832
CAS No.: 921885-92-9
M. Wt: 295.33
InChI Key: GKOJNMIQMAVFLV-UHFFFAOYSA-N
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Description

2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a complex organic compound that features a fluorobenzyl group, a thioether linkage, and an imidazole ring

Preparation Methods

The synthesis of 2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl chloride and imidazole.

    Thioether Formation: The 3-fluorobenzyl chloride reacts with a thiol compound to form the thioether linkage.

    Imidazole Functionalization: The thioether intermediate is then reacted with an imidazole derivative to introduce the imidazole ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide can undergo various chemical reactions:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the imidazole ring or the thioether linkage.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and various bases. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Research: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Similar compounds to 2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide include:

These compounds share structural similarities, such as the fluorobenzyl and thioether groups, but differ in their core structures and functional groups. The unique combination of the imidazole ring and hydroxymethyl group in this compound distinguishes it from these analogs, potentially offering different biological activities and applications.

Properties

IUPAC Name

2-[2-[(3-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O2S/c14-10-3-1-2-9(4-10)8-20-13-16-5-11(7-18)17(13)6-12(15)19/h1-5,18H,6-8H2,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOJNMIQMAVFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NC=C(N2CC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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